![molecular formula C18H17NO4S B2480476 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide CAS No. 2034482-66-9](/img/structure/B2480476.png)
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide involves multiple steps, including regiocontrolled synthesis methods and one-pot three-component synthesis approaches. For instance, photooxygenation of 2-thiophenyl-substituted furans leads to γ-hydroxybutenolides, suggesting a method for incorporating furan and thiophene units into more complex molecules (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016). Additionally, a DBU-mediated synthesis approach has been developed for N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, highlighting the versatility of methods to synthesize complex acetamide derivatives involving furan and thiophene rings (Raju, Maram, Anitha, & Sreenivasulu, 2022).
Molecular Structure Analysis
The molecular structure of related compounds, including those incorporating furan and thiophene rings, has been elucidated using techniques such as NMR, IR spectroscopy, and X-ray diffraction. For example, the crystal structure and in vitro antibacterial activity of a compound incorporating thiophene-2-ylcarbonyl and trifluoromethyl groups have been reported, demonstrating the structural complexity and potential biological activity of these molecules (Obafemi, Adelani, Fadare, Akinpelu, & Famuyiwa, 2013).
Chemical Reactions and Properties
The chemical reactivity of furan and thiophene-containing compounds can be diverse. For instance, the ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles demonstrates the potential for functionalizing these rings and creating new chemical entities (Sobenina, Petrova, Tomilin, Gotsko, Ushakov, Klyba, Mikhaleva, & Trofimov, 2014). Moreover, the synthesis of geminally activated nitro dienes from furan and thiophene derivatives highlights the potential for creating complex molecules with significant chemical reactivity (Baichurin, Reshetnikov, Sergeev, Aboskalova, & Makarenko, 2019).
Scientific Research Applications
Solar Energy Conversion
Research has demonstrated the utility of phenothiazine derivatives with conjugated linkers such as furan and thiophene in dye-sensitized solar cells. A study highlighted that derivatives with furan as a conjugated linker exhibited a notable improvement in solar energy-to-electricity conversion efficiency, underscoring the potential of furan and thiophene moieties in enhancing solar cell performance (Se Hun Kim et al., 2011).
Regiocontrolled Synthesis
Another application involves the regiocontrolled synthesis of γ-hydroxybutenolides through the photooxygenation of 2-thiophenyl-substituted furans. This process leads to the rapid and regiocontrolled synthesis of valuable intermediates for organic synthesis (Vasiliki Kotzabasaki et al., 2016).
Enzymatic Synthesis of Biobased Polyesters
The enzymatic polymerization of biobased monomers, including those derived from furan, to create novel biobased polyesters showcases the relevance of furan derivatives in sustainable material science. These furan-based polyesters have been synthesized with significant molecular weights, indicating their potential use in various applications ranging from packaging to biodegradable materials (Yi Jiang et al., 2014).
Antimicrobial Activity
Compounds derived from furan and thiophene have been studied for their antimicrobial properties. For instance, the synthesis and characterization of specific thiophene derivatives showed promising results against a range of microbial strains, indicating the potential of these compounds in the development of new antimicrobial agents (M. Arora et al., 2013).
Advanced Organic Synthesis Techniques
The synthesis of complex organic molecules utilizing furan and thiophene derivatives as key intermediates or reactants is a significant area of research. Techniques such as the ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles have been developed, showcasing the versatility of these heterocycles in constructing novel organic compounds with potential applications in drug discovery, materials science, and beyond (L. Sobenina et al., 2014).
Mechanism of Action
Target of Action
The compound, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide, is a synthetic thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions . .
Mode of Action
The mode of action of thiophene derivatives can vary widely depending on their specific structure and the conditions under which they are used . For instance, some thiophene derivatives act as anti-inflammatory agents, while others work as serotonin antagonists
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways, depending on their specific structure and mode of action . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific structure, mode of action, and the biochemical pathways it affects . .
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-17(11-23-15-5-2-1-3-6-15)19-13-18(21,14-8-10-24-12-14)16-7-4-9-22-16/h1-10,12,21H,11,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFGUSJGZLEMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-phenoxyacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.